molecular formula C15H16ClN5S B4338654 4-benzyl-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol

4-benzyl-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B4338654
M. Wt: 333.8 g/mol
InChI Key: OETBIAILIAEMEQ-UHFFFAOYSA-N
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Description

4-Benzyl-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol is a complex organic compound characterized by its unique structure, which includes a benzyl group, a chloro-substituted pyrazole ring, and a triazole ring with a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting with the preparation of the pyrazole and triazole precursors. These precursors are then reacted under specific conditions to form the final compound. Common reagents used in these reactions include chloroform, dimethylformamide (DMF), and various catalysts such as palladium or copper salts.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time. Continuous flow chemistry techniques may also be employed to enhance efficiency and yield. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophilic substitution reactions are facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of sulfoxides or sulfones.

  • Reduction: Production of thioethers or thiols.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: The biological applications of this compound are vast. It has been studied for its potential antimicrobial, antiviral, and anticancer properties. Research has shown that derivatives of this compound can inhibit the growth of bacteria, viruses, and cancer cells.

Medicine: In the medical field, this compound is explored for its therapeutic potential. It has shown promise in the treatment of various diseases, including infections and certain types of cancer. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In industry, this compound is used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its unique properties make it suitable for applications requiring specific chemical functionalities.

Mechanism of Action

The mechanism by which 4-Benzyl-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol exerts its effects involves interactions with molecular targets and pathways. The thiol group, in particular, plays a crucial role in binding to enzymes and receptors, leading to the modulation of biological processes. The compound may inhibit or activate specific pathways, resulting in its therapeutic effects.

Comparison with Similar Compounds

  • 4-Benzyl-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol

  • 5-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl-4H-1,2,4-triazole-3-thiol

  • 4-Benzyl-5-(3,5-dimethyl-1H-pyrazol-1-yl)methyl-4H-1,2,4-triazole-3-thiol

Uniqueness: 4-Benzyl-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol stands out due to its specific combination of functional groups and its ability to interact with a wide range of biological targets. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

4-benzyl-3-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN5S/c1-10-14(16)11(2)21(19-10)9-13-17-18-15(22)20(13)8-12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OETBIAILIAEMEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=NNC(=S)N2CC3=CC=CC=C3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-benzyl-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
Reactant of Route 2
4-benzyl-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
4-benzyl-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
Reactant of Route 4
4-benzyl-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
4-benzyl-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
4-benzyl-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol

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